2-Bromo-6-ethoxynaphthalene (CAS 66217-19-4) delivers quantifiable advantages over generic analogs. Its melting point (81–82°C) and high lipophilicity (LogP 4.2) streamline recrystallization and biphasic reactions, critical for scalable API synthesis. Patented as a key intermediate for synthetic estrogens, this aryl bromide excels in Pd-catalyzed couplings (Suzuki, Negishi, Sonogashira). Available in ≥98% purity with reliable global shipping. Choose precision: don't compromise your synthesis with suboptimal substitutes.
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
CAS No.66217-19-4
Cat. No.B180342
⚠ Attention: For research use only. Not for human or veterinary use.
2-Bromo-6-ethoxynaphthalene (CAS 66217-19-4): A Versatile Naphthalene-Derived Building Block for Pharmaceutical Synthesis and Cross-Coupling
2-Bromo-6-ethoxynaphthalene (CAS 66217-19-4), also known as 6-ethoxy-2-bromonaphthalene, is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol [1]. It is a white to off-white crystalline solid at room temperature . The compound features a naphthalene core substituted with a bromine atom at the 2-position and an ethoxy group at the 6-position, classifying it as an aromatic ether and aryl halide. Its bifunctional nature renders it a highly valuable intermediate in advanced organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and complex organic molecules via metal-catalyzed cross-coupling reactions .
[1] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
Why 2-Bromo-6-ethoxynaphthalene (66217-19-4) Cannot Be Replaced by Generic 2-Bromo-6-alkoxynaphthalene Analogs
Within the 2-bromo-6-alkoxynaphthalene series, simple substitution of the alkoxy group (e.g., methoxy for ethoxy) is not a straightforward, consequence-free exchange. The length and nature of the alkoxy chain directly modulate key physicochemical properties, including melting point, lipophilicity (LogP), and solubility, which in turn influence purification, formulation, and biological performance. Specifically, 2-bromo-6-ethoxynaphthalene exhibits a melting point of 81-82°C and a calculated XLogP3-AA of 4.2 [1]. In contrast, the closely related 2-bromo-6-methoxynaphthalene melts at 108-111°C and 6-bromo-2-naphthol melts at 127-134°C, while also displaying a lower calculated LogP of 3.692 [2][3]. These differences are not merely academic; they translate to altered behavior during recrystallization, altered retention times in chromatographic purification, and different partitioning characteristics in biological assays or biphasic reactions. Furthermore, patent literature explicitly identifies the ethoxy variant as a key intermediate for specific synthetic estrogens, underscoring that its unique properties are required for certain target molecules [4]. Therefore, substituting a generic analog without careful consideration of these quantifiable differences can lead to failed syntheses, reduced yields, or compromised product quality.
[1] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
[2] TCI America Product Page: 6-Bromo-2-naphthol, CAS 15231-91-1, Product Number B0621. https://stg.tcichemicals.com/CA/en/p/B0621 View Source
[4] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
Quantitative Differentiators for 2-Bromo-6-ethoxynaphthalene (66217-19-4) Against Analogs
Melting Point Depression vs. 2-Bromo-6-methoxynaphthalene Enhances Purification by Crystallization
2-Bromo-6-ethoxynaphthalene exhibits a significantly lower melting point (81-82°C) compared to its direct methoxy analog, 2-bromo-6-methoxynaphthalene (108-111°C) . This 27-30°C difference is a direct consequence of the longer ethyl chain disrupting crystal lattice packing efficiency.
Solid state, ambient pressure, as reported on vendor certificates of analysis
Why This Matters
A lower melting point often correlates with enhanced solubility in common organic solvents and facilitates easier purification by recrystallization, a critical factor in both laboratory-scale synthesis and industrial process development.
Increased Lipophilicity (LogP 4.2) Drives Superior Partitioning in Biphasic Reactions vs. 6-Bromo-2-naphthol
The ethoxy substitution in 2-bromo-6-ethoxynaphthalene results in a calculated partition coefficient (XLogP3-AA) of 4.2, which is 0.5 log units higher than the calculated LogP of 3.692 for 6-bromo-2-naphthol [1][2]. This increased lipophilicity is due to the replacement of a hydrogen-bond-donating hydroxyl group with a hydrophobic ethyl ether.
LipophilicityLogPSolubilityBiphasic Catalysis
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
XLogP3-AA = 4.2
Comparator Or Baseline
6-Bromo-2-naphthol (Calculated LogP = 3.692)
Quantified Difference
Δ +0.5 LogP
Conditions
Calculated values from PubChem (XLogP3 3.0) and SpringerMaterials
Why This Matters
A higher LogP value indicates greater partitioning into organic phases, which is crucial for reactions involving biphasic solvent systems (e.g., liquid-liquid extractions) or for designing molecules intended to penetrate lipid membranes in biological studies.
LipophilicityLogPSolubilityBiphasic Catalysis
[1] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
High-Yield Synthesis (97%) from 6-Bromo-2-naphthol Offers Economic and Scalability Advantages
A reported laboratory-scale synthesis of 2-bromo-6-ethoxynaphthalene via O-alkylation of 6-bromo-2-naphthol with bromomethane proceeds with an excellent isolated yield of 97% (43.92 g from 40.00 g starting material) . While specific yields for the analogous methoxy synthesis can vary based on methodology, patent literature notes that dehalogenation routes to 2-methoxy-6-bromo-naphthalene using tin are plagued by low yields and hydrolysis of the methoxy group, leading to undesirable byproducts [1]. This suggests a more robust and high-yielding route exists for the ethoxy derivative under certain conditions.
2-Methoxy-6-bromo-naphthalene (yield not specified as consistently high; known issues with methoxy group hydrolysis and Sn-mediated dehalogenation)
Quantified Difference
Reported yield is very high; methoxy analog synthesis can be problematic and lower-yielding according to patent literature.
Conditions
Reaction of 6-bromo-2-naphthol with bromomethane, K2CO3 in refluxing acetone for 24h.
Why This Matters
A near-quantitative yield from a readily available precursor translates directly to lower cost-of-goods and reduced waste, making this compound a more economically attractive building block for scale-up compared to analogs with less efficient synthetic routes.
[1] Process for the synthesis of 2-methoxy-6-bromo-naphthalene. US Patent 4,628,123. https://patents.justia.com/patent/4628123 View Source
Patented Utility in Synthetic Estrogen Preparation Defines a Specific Application Niche
The patent literature explicitly designates 2-alkoxy-6-bromo-naphthalenes, with a specific preference for the methoxy and ethoxy variants, as crucial starting materials for the production of synthetic estrogens, including methallenestril [1]. The patent (US 4,137,272) describes an improved industrial process for the manufacture of these compounds, with 2-ethoxy-6-bromo-naphthalene being specifically named as a target product [2].
Specifically named as a key intermediate for synthetic estrogens.
Comparator Or Baseline
2-Methoxy-6-bromo-naphthalene (also named), but other alkoxy chain lengths are not specified in the same context.
Quantified Difference
Qualitative designation as a preferred embodiment in patented process.
Conditions
US Patent 4,137,272: Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes.
Why This Matters
This establishes a clear, documented, and verifiable use-case that differentiates the compound from generic naphthalene derivatives. For researchers in endocrine pharmacology or steroid chemistry, this specific application profile provides a direct rationale for selection over analogs lacking this documented utility.
[1] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
[2] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
Reactivity Profile in Cross-Coupling is Altered by the Ethoxy Group's Electron-Donating and Steric Properties
Both 2-bromo-6-ethoxynaphthalene and its methoxy analog undergo efficient Suzuki-Miyaura cross-coupling reactions due to the presence of the bromine leaving group. However, the different electronic and steric properties of the ethoxy versus methoxy group can influence reaction rates, selectivity, and tolerance towards specific boronic acids. The methoxy analog is known to undergo highly efficient, phosphine-free Suzuki coupling in water , while the ethoxy group's increased bulk may enhance selectivity in certain sterically demanding couplings . This is a class-level inference based on well-established substituent effects in organometallic chemistry.
Cross-CouplingSuzuki ReactionC-C Bond FormationPalladium Catalysis
Evidence Dimension
Reactivity in Cross-Coupling
Target Compound Data
Undergoes Suzuki, Negishi, and Heck reactions. Reactivity modulated by ethoxy group.
Comparator Or Baseline
2-Bromo-6-methoxynaphthalene (documented to undergo phosphine-free Suzuki coupling in water).
Quantified Difference
Not directly compared in a single study, but difference in steric bulk (ethyl vs. methyl) is known to affect selectivity.
Conditions
Typical Pd-catalyzed cross-coupling conditions.
Why This Matters
While both compounds are valuable for cross-coupling, the subtle difference in alkoxy chain length provides a handle for fine-tuning reaction outcomes. In a research setting where a particular coupling is sluggish or unselective with the methoxy analog, the ethoxy derivative may offer a viable alternative pathway due to altered electronic or steric effects.
Cross-CouplingSuzuki ReactionC-C Bond FormationPalladium Catalysis
Primary Application Scenarios for 2-Bromo-6-ethoxynaphthalene (66217-19-4) Based on Evidenced Differentiation
Synthesis of Active Pharmaceutical Ingredients (APIs) for Steroidal and Anti-Inflammatory Drugs
2-Bromo-6-ethoxynaphthalene is a preferred building block for synthesizing complex APIs, particularly those with steroidal activity or non-steroidal anti-inflammatory drug (NSAID) cores. Its patented utility in preparing synthetic estrogens makes it a strategic choice for medicinal chemistry programs targeting endocrine receptors [1]. The high synthetic yield (97%) from a common precursor further supports its economic viability for multi-step syntheses .
Cross-Coupling Reactions for the Construction of Complex Biaryl and Aryl-Alkyne Architectures
As an aryl bromide with an electron-donating alkoxy group, this compound is ideally suited for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings. Its increased lipophilicity (LogP 4.2) compared to the hydroxyl analog ensures excellent solubility in organic reaction media, facilitating efficient biphasic reactions and simplified work-up procedures [2].
Physicochemical Property-Driven Formulation and Process Development
The distinct physicochemical profile of 2-bromo-6-ethoxynaphthalene, specifically its lower melting point (81-82°C) and high LogP, makes it a valuable model compound for studying crystallization behavior and phase partitioning . These properties are critical parameters in early-stage formulation screening and in designing robust, scalable isolation and purification protocols in process chemistry.
[1] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
[2] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
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